5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine
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Overview
Description
5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine is a complex organic compound that features both thiazole and indole moieties. Thiazoles are known for their diverse biological activities, while indole derivatives are prominent in medicinal chemistry due to their wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the positions on the thiazole and indole rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and various indole-based drugs.
Thiazole Derivatives: Compounds such as thiamine (Vitamin B1) and various thiazole-based pharmaceuticals
Uniqueness
What sets 5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine apart is its unique combination of the thiazole and indole moieties, which may confer a distinct set of biological activities and chemical properties. This dual functionality can make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H15N3O2S2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-methyl-4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H15N3O2S2/c1-8-12(15-13(14)19-8)10-3-4-11-9(7-10)5-6-16(11)20(2,17)18/h3-4,7H,5-6H2,1-2H3,(H2,14,15) |
InChI Key |
PIRFKWKJWHZJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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